2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide
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Overview
Description
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a chloro substituent on the pyrazole ring, and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide typically involves the reaction of 3-amino-4-chloropyrazole with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives replacing the chloro group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The exact mechanism of action of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies and assays.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoic acid
- 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide
- 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-benzylacetamide
Uniqueness
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities compared to similar compounds.
Properties
Molecular Formula |
C8H11ClN4O |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C8H11ClN4O/c9-6-3-13(12-8(6)10)4-7(14)11-5-1-2-5/h3,5H,1-2,4H2,(H2,10,12)(H,11,14) |
InChI Key |
QQMRQXAXFYZTHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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